Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxybenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl5-(4-methoxybenzyl)-1H-pyrazole-2-carboxylate
- Methyl5-(4-methoxybenzyl)-1H-imidazole-2-carboxylate
- Methyl5-(4-methoxybenzyl)-1H-thiazole-2-carboxylate
Uniqueness
Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs .
Biological Activity
Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with appropriate benzyl groups. The structural integrity of this compound is crucial for its biological activity, as modifications can significantly alter its efficacy.
2. Biological Activities
2.1 Antimicrobial Activity
Research has shown that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that the introduction of methoxy groups enhances the antibacterial activity, suggesting a positive correlation between structural modifications and biological efficacy .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
This compound | 18 | 32 |
Control (Ciprofloxacin) | 25 | 2 |
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in vitro. It has shown promising results against various cancer cell lines, including HeLa and HepG2 cells. The compound's mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HeLa | 15 | 54 |
HepG2 | 12 | 60 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition: Similar compounds have been shown to inhibit kinases such as MK2, which plays a role in inflammatory responses and cancer progression .
- Cell Cycle Arrest: Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation in cancer models .
4. Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the pyrrole ring and their influence on biological activity:
- Methoxy Substitution: The presence of a methoxy group at the para position significantly enhances both antimicrobial and anticancer activities.
- Alkyl Chain Length: Variations in alkyl chain lengths attached to the pyrrole ring also affect potency; shorter chains tend to be more effective against certain pathogens .
5. Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Case Study A: In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, confirming its anticancer potential.
- Case Study B: An investigation into its antimicrobial properties revealed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-12-6-3-10(4-7-12)9-11-5-8-13(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
ZEDPETBQEAPDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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